[2-(Tridecyloxy)ethoxy]acetic acid
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Overview
Description
Poly(oxy-1,2-ethanediyl),a-(carboxymethyl)-w-(tridecyloxy)- is a chemical compound known for its surfactant properties. It is commonly used in various industrial and commercial applications due to its ability to reduce surface tension between liquids or between a liquid and a solid. This compound is particularly valued in the formulation of detergents, emulsifiers, and dispersants.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Poly(oxy-1,2-ethanediyl),a-(carboxymethyl)-w-(tridecyloxy)- typically involves the ethoxylation of tridecyl alcohol followed by carboxymethylation. The ethoxylation process is carried out by reacting tridecyl alcohol with ethylene oxide in the presence of a catalyst, usually a base such as sodium hydroxide. The reaction conditions include temperatures ranging from 120°C to 180°C and pressures of 1-2 atmospheres.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous reactors that allow for precise control of reaction parameters. The ethoxylation process is followed by carboxymethylation, where the ethoxylated product is reacted with chloroacetic acid under alkaline conditions to introduce the carboxymethyl group. The final product is then purified and formulated for various applications.
Chemical Reactions Analysis
Types of Reactions
Poly(oxy-1,2-ethanediyl),a-(carboxymethyl)-w-(tridecyloxy)- undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized to form carboxylic acids and other oxidized derivatives.
Reduction: Reduction reactions can convert the carboxymethyl group to a hydroxymethyl group.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the carboxymethyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or alcohols can react with the carboxymethyl group under basic conditions.
Major Products Formed
Oxidation: Carboxylic acids and aldehydes.
Reduction: Hydroxymethyl derivatives.
Substitution: Amides and esters.
Scientific Research Applications
Poly(oxy-1,2-ethanediyl),a-(carboxymethyl)-w-(tridecyloxy)- is widely used in scientific research due to its surfactant properties. Some of its applications include:
Chemistry: Used as an emulsifier in the preparation of emulsions and dispersions.
Biology: Employed in cell lysis buffers and protein extraction protocols.
Medicine: Utilized in drug delivery systems to enhance the solubility and stability of pharmaceutical compounds.
Industry: Incorporated into formulations of detergents, cleaners, and personal care products.
Mechanism of Action
The mechanism of action of Poly(oxy-1,2-ethanediyl),a-(carboxymethyl)-w-(tridecyloxy)- is primarily based on its ability to reduce surface tension. The compound aligns itself at the interface of liquids, reducing the energy required to mix or emulsify them. This property is crucial in applications such as detergents, where it helps to remove dirt and grease by breaking down the interface between water and oil.
Comparison with Similar Compounds
Similar Compounds
Polyethylene glycol (PEG): Similar in structure but lacks the carboxymethyl and tridecyloxy groups.
Poly(oxy-1,2-ethanediyl),α-hydro-ω-hydroxy-: Another ethoxylated compound with hydroxyl end groups.
Uniqueness
Poly(oxy-1,2-ethanediyl),a-(carboxymethyl)-w-(tridecyloxy)- is unique due to the presence of both carboxymethyl and tridecyloxy groups, which enhance its surfactant properties and make it more effective in reducing surface tension compared to similar compounds.
Properties
CAS No. |
105391-16-0 |
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Molecular Formula |
C17H34O4 |
Molecular Weight |
302.4 g/mol |
IUPAC Name |
2-(2-tridecoxyethoxy)acetic acid |
InChI |
InChI=1S/C17H34O4/c1-2-3-4-5-6-7-8-9-10-11-12-13-20-14-15-21-16-17(18)19/h2-16H2,1H3,(H,18,19) |
InChI Key |
YZSYVEVDNXPMQU-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCOCCOCC(=O)O |
Related CAS |
56388-96-6 |
Origin of Product |
United States |
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